3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Overview
Description
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is a type of imidazolium-based ionic liquid. It is known for its unique properties, such as its ability to dissolve a wide range of organic and inorganic compounds. This compound is typically a colorless to pale yellow liquid with weak basicity and is used in various fields including chemistry, materials science, and energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is commonly synthesized through the reaction of ethanolamine and methanol in the presence of a catalyst . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure stability and prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The compound is often produced in high purity (97% or higher) and is available in various quantities for different applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form various oxidation products.
Reduction: Can be reduced under specific conditions to yield different reduced forms.
Substitution: Participates in nucleophilic substitution reactions, often involving halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .
Scientific Research Applications
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide has a wide range of scientific research applications, including:
Materials Science: Employed in the synthesis of advanced materials, including polymers and liquid crystals.
Energy: Utilized as an electrolyte in energy storage devices such as batteries and supercapacitors.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a medium for biological reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide involves its interaction with various molecular targets and pathways. As an ionic liquid, it can disrupt the structure of certain compounds, facilitating reactions that would otherwise be difficult to achieve. Its weak basicity allows it to participate in acid-base reactions, and its ability to dissolve a wide range of compounds makes it a versatile medium for various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with similar properties but different anionic components.
1-Ethyl-3-methylimidazolium acetate: Used in similar applications but has different solubility and reactivity characteristics.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: Known for its use in electrochemical applications.
Uniqueness
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is unique due to its hydroxide anion, which imparts distinct basicity and reactivity properties. This makes it particularly useful in reactions requiring a basic medium and in applications where solubility of a wide range of compounds is essential .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.H2O/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAWFMIDYHSANN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467579 | |
Record name | EMIM OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250358-46-4 | |
Record name | EMIM OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 250358-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.